
2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone, also known as BPT-H, is a chemical compound that has gained significant attention in scientific research over the past few years. This compound is a hydrazone derivative of 2-bromobenzaldehyde and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone is not yet fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase IIα, which is essential for DNA replication and cell division. This compound has also been found to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound has also been found to induce the expression of the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the significant advantages of using 2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone in lab experiments is its high solubility in water and organic solvents, which makes it easy to handle and use in various assays. This compound has also been found to have excellent stability under different conditions, making it an ideal compound for long-term studies. However, one of the limitations of using this compound is its low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone. One of the most significant areas of research is the development of more potent and selective analogs of this compound that can overcome its limitations and enhance its therapeutic potential. Another area of research is the investigation of the molecular mechanisms underlying the anticancer activity of this compound, which can provide insights into the development of new cancer therapies. Finally, the evaluation of the in vivo efficacy and safety of this compound is also an essential area of research that can pave the way for its clinical development.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into the development of new cancer therapies and other biomedical applications.
合成法
The synthesis of 2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone involves the reaction of 2-bromobenzaldehyde with 4,6-di-1-piperidinyl-1,3,5-triazine-2-amine in the presence of hydrazine hydrate. The reaction is carried out in a solvent system of ethanol and water at room temperature, and the product is obtained in high yield after purification by recrystallization.
科学的研究の応用
2-bromobenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has been found to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been reported to exhibit anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. This compound has also been found to have antitumor activity and can induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN7/c21-17-10-4-3-9-16(17)15-22-26-18-23-19(27-11-5-1-6-12-27)25-20(24-18)28-13-7-2-8-14-28/h3-4,9-10,15H,1-2,5-8,11-14H2,(H,23,24,25,26)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNNWBVPRTVAPZ-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Br)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3Br)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
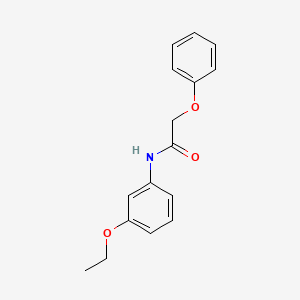
![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)

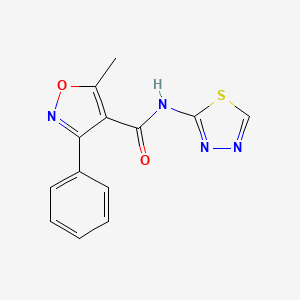
![1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol](/img/structure/B5757714.png)
![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)
![N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5757733.png)
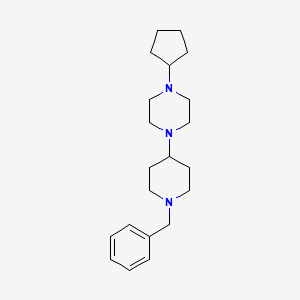
![4-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5757753.png)
![isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5757756.png)
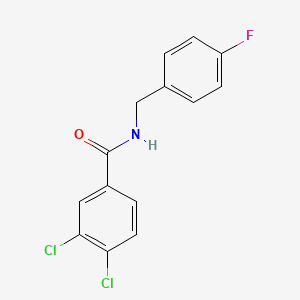
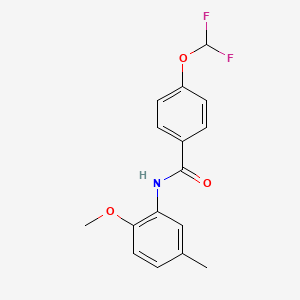
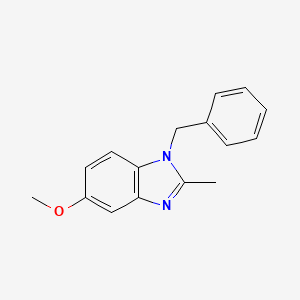
![N-[4-(diisobutylamino)-3-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5757782.png)
